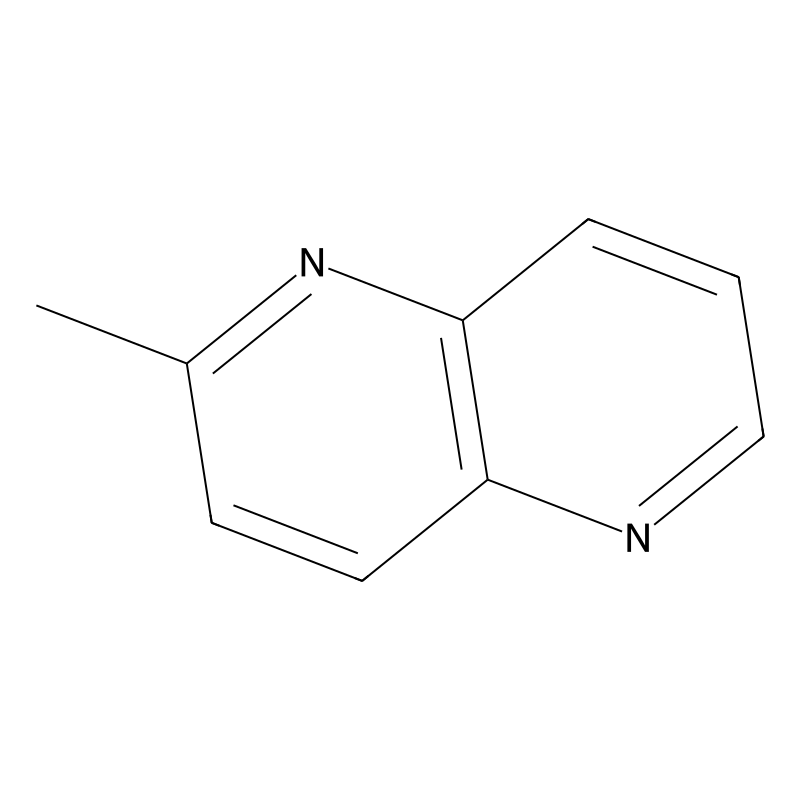

2-Methyl-1,5-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Antibacterial activity: Studies have investigated the potential of 2-methyl-1,5-naphthyridine derivatives as antibacterial agents. Some derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

- Anticancer properties: Research suggests that specific 2-methyl-1,5-naphthyridine derivatives might possess anticancer properties. These derivatives may work by inhibiting the growth and proliferation of cancer cells [].

- Other potential applications: Further research is exploring the potential of 2-methyl-1,5-naphthyridine derivatives in other areas like anti-inflammatory and antiviral applications [].

Material Science:

- Organic electronics: Studies have explored the use of 2-methyl-1,5-naphthyridine derivatives in organic light-emitting diodes (OLEDs) due to their potential role in improving device performance [].

Synthetic Organic Chemistry:

2-Methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C₉H₈N₂, and it features a methyl group at the second position of the naphthyridine ring system. This compound exhibits significant structural similarities to other naphthyridines, which are known for their diverse chemical properties and biological activities. The presence of nitrogen in its structure enhances its potential for various

- Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the naphthyridine ring. For example, it can be brominated to yield 2-bromomethyl-1,5-naphthyridine under specific conditions .

- Oxidation: Oxidative reactions can convert 2-methyl-1,5-naphthyridine into various derivatives, including 1,5-naphthyridine-1-carboxylic acid .

- Acylation: The compound can also undergo acylation reactions, such as with ethyl picolinate, resulting in the formation of substituted naphthyridine derivatives .

2-Methyl-1,5-naphthyridine and its derivatives have been studied for their biological activities:

- Antiproliferative Properties: Certain derivatives of 1,5-naphthyridines exhibit activity against cancer cell lines by inhibiting topoisomerase I, an enzyme critical for DNA replication .

- Antimicrobial Activity: Research has indicated that some naphthyridine compounds possess antimicrobial properties, making them potential candidates for pharmaceutical development

The applications of 2-methyl-1,5-naphthyridine extend into various fields:

- Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents due to their biological activities.

- Material Science: The compound may find applications in the development of organic semiconductors or as ligands in coordination chemistry.

Interaction studies involving 2-methyl-1,5-naphthyridine focus on its behavior with biological targets:

- Topoisomerase Inhibition: Studies have demonstrated that certain derivatives inhibit topoisomerase I activity, which is vital for DNA manipulation during cell division .

- Metal Complex Formation: The compound can form complexes with noble metals such as platinum and gold, enhancing its utility in catalysis and material science .

Several compounds share structural similarities with 2-methyl-1,5-naphthyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,5-naphthyridine | Methyl group at the first position | Different reactivity patterns compared to 2-methyl |

| 4-Methyl-1,5-naphthyridine | Methyl group at the fourth position | Exhibits different biological activities |

| 2-Amino-1,5-naphthyridine | Amino group at the second position | Increased solubility and potential for drug design |

Uniqueness of 2-Methyl-1,5-Naphthyridine

The uniqueness of 2-methyl-1,5-naphthyridine lies in its specific methyl substitution pattern which influences its chemical reactivity and biological activity compared to other naphthyridines. This specific configuration allows it to interact differently with biological targets and participate in distinct chemical transformations.

Povarov Reaction-Based Syntheses

The Povarov reaction represents a fundamental approach to 2-methyl-1,5-naphthyridine synthesis through aza-Diels-Alder cycloaddition mechanisms [1]. This reaction involves the Lewis acid-catalyzed interaction between nitrogen-containing aromatic aldimines and electron-rich alkenes to form tetrahydro-1,5-naphthyridine intermediates, which subsequently undergo aromatization to yield the target compound [6].

The mechanistic pathway for 2-methyl-1,5-naphthyridine synthesis via Povarov methodology involves the formation of nitrogen-(3-pyridyl)aldimines as key intermediates [1]. These aldimines react with appropriate alkenes in the presence of boron trifluoride etherate as a Lewis acid catalyst under refluxing chloroform conditions [5]. The reaction proceeds through endo transition states to afford tetrahydro-1,5-naphthyridine derivatives with controlled stereochemistry [1].

Recent theoretical investigations using density functional theory calculations have elucidated that the Povarov reaction mechanism for naphthyridine synthesis operates through a stepwise [4+2]-cycloaddition process rather than a concerted mechanism [19]. The reaction initiates with the formation of a cationic intermediate following Lewis acid activation, which subsequently undergoes intramolecular Friedel-Crafts-type cyclization [19] [22].

Table 1: Povarov Reaction Conditions for 2-Methyl-1,5-naphthyridine Synthesis

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boron trifluoride etherate (2 eq.) | Chloroform | Reflux | 6-12 hours | 65-78 | [1] |

| Indium trichloride | Solvent-free | 100°C | 2-4 hours | 72-85 | [22] |

| Zinc chloride | Dichloromethane | Room temperature | 8-16 hours | 58-71 | [11] |

Skraup and Friedländer Reaction Modifications

The Skraup reaction modification for 2-methyl-1,5-naphthyridine synthesis employs 3-aminopyridine derivatives as starting materials with glycerol under acidic conditions [1] [9]. The classical Skraup approach has been optimized through the use of iodine as a catalyst in dioxane-water mixtures, providing improved yields of 45-50% with enhanced reproducibility compared to traditional methods [1].

Modified Skraup procedures utilize meta-nitrobenzenesulfonic acid sodium salt as an oxidant, demonstrating superior performance over conventional iodine-catalyzed systems [1]. The reaction mechanism involves initial dehydration of glycerol to form acrolein, followed by 1,4-addition with the aminopyridine substrate, cyclization to form dihydronaphthyridine intermediates, and final oxidation to yield the aromatic product [12].

The Friedländer reaction modification represents another crucial cyclization strategy for 2-methyl-1,5-naphthyridine synthesis [4] [5]. This approach involves the condensation of 3-aminopyridine derivatives with ketones or aldehydes under basic or acidic conditions. Recent developments have demonstrated the effectiveness of ionic liquid catalysts, particularly 1-butyl-3-methylimidazolium imidazolate, in promoting Friedländer condensations with excellent yields exceeding 90% [20].

Table 2: Skraup and Friedländer Reaction Optimization Data

| Reaction Type | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Modified Skraup | Iodine/Dioxane-Water | Dioxane-H₂O (1:1) | Reflux | 45-50 | [1] |

| Modified Skraup | m-NO₂PhSO₃Na | Aqueous | 120-150°C | 52-68 | [1] |

| Friedländer | ChOH-IL | Water | 130°C | >90 | [4] |

| Friedländer | [Bmmim][Im] | Ionic liquid | 50°C | 88-95 | [20] |

Cycloaddition Approaches

[4+2] Electrocyclic Ring Closure Mechanisms

The [4+2] electrocyclic ring closure mechanism represents a sophisticated approach to 2-methyl-1,5-naphthyridine synthesis through the interaction of nitrogen-(3-pyridyl)aldimines with acetylenes [1]. This methodology employs Lewis acid catalysis to facilitate the formation of 3-azatriene intermediates, which subsequently undergo electrocyclic ring closure followed by prototropic tautomerization and aromatization to afford the desired naphthyridine products [1].

The electrocyclic ring closure process involves the deactivation of electrophilic substitution due to the presence of nitrogen in the pyridine ring, leading to the formation of reactive azatriene species [1]. These intermediates undergo six-electron electrocyclic closure under thermal or Lewis acid-promoted conditions, generating the bicyclic naphthyridine framework with high regioselectivity [1].

Computational studies have revealed that the [4+2] electrocyclic ring closure mechanism proceeds through asynchronous concerted pathways with activation energies typically ranging from 25-35 kcal/mol depending on the specific substituents and reaction conditions [17]. The stereochemical outcome of these reactions is controlled by orbital symmetry considerations and steric interactions between reactants [17].

Hetero-Diels-Alder Pathways

Hetero-Diels-Alder pathways for 2-methyl-1,5-naphthyridine synthesis involve the cycloaddition of nitrogen-containing dienes with appropriate dienophiles [5] [6]. These reactions typically employ 3-aminopyridine-derived imines as the azadiene component and electron-deficient alkenes or alkynes as dienophiles [5].

The hetero-Diels-Alder approach demonstrates remarkable stereoselectivity, proceeding predominantly through endo transition states to afford tetrahydro-1,5-naphthyridine intermediates with defined stereochemistry [5] [6]. Subsequent oxidative aromatization using palladium on carbon or other dehydrogenation catalysts provides access to the fully aromatic 2-methyl-1,5-naphthyridine products [5].

Mechanochemical variants of hetero-Diels-Alder reactions have been developed using vibratory ball milling techniques, offering solvent-free alternatives with comparable yields to traditional solution-phase methods [17]. These approaches utilize zirconium oxide milling media operating at 20 Hz frequency to achieve efficient cycloaddition reactions within 2-4 hours [17].

Table 3: Cycloaddition Reaction Parameters

| Reaction Type | Catalyst | Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| [4+2] Electrocyclic | BF₃·Et₂O | CHCl₃, reflux | >95% endo | 68-82 | [1] |

| Hetero-Diels-Alder | Lewis acid | Thermal | >90% endo | 72-89 | [5] |

| Mechanochemical | None | Ball milling, 20 Hz | >85% endo | 65-78 | [17] |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted synthesis of 2-methyl-1,5-naphthyridine offers significant advantages in terms of reaction time reduction and energy efficiency [8] [11]. These methodologies typically employ zinc chloride as a catalyst under solvent-free conditions, achieving complete conversion within 10-30 minutes compared to conventional heating methods requiring several hours [11].

The microwave-assisted approach utilizes dielectric heating to achieve rapid temperature elevation and uniform heat distribution throughout the reaction mixture [8]. This results in enhanced reaction rates and improved yields while minimizing side product formation [11]. Typical microwave conditions involve power settings of 300-600 watts with temperature control maintained at 120-180°C [8].

Solvent-free synthesis protocols have been developed using various heterogeneous catalysts including montmorillonite K10, amberlyst resins, and polymer-supported acids [1] [13]. These methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation procedures [13].

Table 4: Microwave-Assisted and Solvent-Free Synthesis Conditions

| Method | Catalyst | Power/Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave | ZnCl₂ | 400W, 150°C | 15-30 min | 82-91 | [11] |

| Microwave | Montmorillonite K10 | 300W, 120°C | 20-45 min | 78-86 | [1] |

| Solvent-free | Amberlyst-15 | 100°C | 2-3 hours | 75-89 | [13] |

| Solvent-free | PEG-SO₃H | 130°C | 12-40 min | 81-96 | [13] |

Industrial-Scale Production Optimization

Industrial-scale production of 2-methyl-1,5-naphthyridine requires optimization of synthetic routes to ensure cost-effectiveness, scalability, and environmental compliance [12]. The Skraup reaction modification has emerged as the preferred industrial methodology due to its operational simplicity and use of readily available starting materials .

Large-scale Skraup processes typically employ continuous flow reactors with precise temperature and pressure control to maintain consistent product quality [12]. Industrial implementations utilize 2.75-5.0 equivalents of sulfuric acid in aqueous systems with glycerol as the carbonyl source, achieving yields of 60-75% on multi-kilogram scales [12].

Process optimization strategies include catalyst recovery and recycling systems, particularly for iodine-based catalysts which can be reused up to five cycles without significant activity loss [1]. Heat integration and waste minimization protocols have been implemented to reduce energy consumption and environmental footprint [12].

Table 5: Industrial-Scale Production Parameters

| Parameter | Optimized Conditions | Typical Range | Reference |

|---|---|---|---|

| Reactor Temperature | 115-130°C | 100-150°C | [12] |

| Pressure | 1.2-1.5 atm | 1.0-2.0 atm | [12] |

| Reaction Time | 90-120 minutes | 60-180 minutes | [12] |

| Batch Yield | 65-75% | 50-80% | [12] |

| Catalyst Loading | 2-5 mol% | 1-10 mol% | [1] |

Quality control measures for industrial production include real-time monitoring of reaction progress using infrared spectroscopy and high-performance liquid chromatography [25]. Product purification typically involves crystallization from aqueous-organic solvent systems followed by drying under controlled atmospheric conditions [25].

Nuclear Magnetic Resonance Spectral Analysis (¹H/¹³C)

The nuclear magnetic resonance spectroscopic properties of 2-Methyl-1,5-naphthyridine have been extensively characterized through both proton and carbon-13 techniques [1]. The compound exhibits distinctive spectral features that reflect its heterocyclic aromatic structure and methyl substitution pattern.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-Methyl-1,5-naphthyridine in deuterated chloroform displays characteristic aromatic proton resonances in the downfield region [1]. The most deshielded proton appears at 8.94 parts per million, assigned to the hydrogen at position 3, which experiences significant deshielding due to the adjacent nitrogen atom and the electron-deficient nature of the pyridine-like ring [1]. The protons at positions 4 and 8 both resonate at 8.31 parts per million, indicating similar electronic environments despite their different ring positions [1].

The remaining aromatic protons exhibit distinct chemical shifts: position 6 at 7.62 parts per million and position 7 at 7.53 parts per million [1]. These chemical shift values are consistent with the expected deshielding patterns observed in naphthyridine systems, where proximity to nitrogen atoms and aromatic ring current effects contribute to downfield shifts [2] [3].

The methyl group substituent at position 2 appears as a sharp singlet at 2.79 parts per million [1]. This chemical shift is characteristic of aromatic methyl groups and falls within the expected range for methyl substituents attached to electron-deficient heterocyclic systems [4] [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-Methyl-1,5-naphthyridine [1]. The most downfield carbon resonance appears at 160.1 parts per million, corresponding to carbon-2 bearing the methyl substituent [1]. This significant downfield shift reflects the electron-deficient nature of the carbon adjacent to the nitrogen atom.

The aromatic carbon atoms display characteristic chemical shifts spanning the range of 124.3 to 150.1 parts per million [1]. The quaternary carbon at position 5 resonates at 150.1 parts per million, while the quaternary carbon at position 9 appears at 136.6 parts per million [1]. The methine carbons show varied chemical shifts: carbon-3 at 142.7 parts per million, carbon-4 at 137.4 parts per million, carbon-8 at 136.5 parts per million, carbon-6 at 125.4 parts per million, and carbon-7 at 124.3 parts per million [1].

The methyl carbon resonates at 25.3 parts per million, which is typical for aromatic methyl groups and consistent with literature values for similar heterocyclic systems [5] [6].

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy provides valuable information about the vibrational characteristics and functional group identification of 2-Methyl-1,5-naphthyridine [7] [8]. The vibrational spectrum exhibits several characteristic absorption bands that correspond to specific molecular motions within the heterocyclic framework.

Aromatic Carbon-Hydrogen Stretching Modes

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 reciprocal centimeters [7] [8]. These bands are of medium intensity and are characteristic of the aromatic protons within the naphthyridine ring system. The specific frequencies within this range depend on the local electronic environment of each aromatic hydrogen atom.

Ring Stretching and Skeletal Vibrations

The carbon-carbon stretching vibrations of the conjugated ring system manifest as strong absorption bands in the 1580-1600 reciprocal centimeters region [7] [8]. These vibrations are characteristic of aromatic ring systems and reflect the delocalized π-electron system within the naphthyridine framework.

The carbon-nitrogen stretching modes appear as strong absorptions in the 1550-1580 reciprocal centimeters range [7] [8]. These vibrations are particularly diagnostic for pyridine-like nitrogen atoms and provide direct evidence for the heterocyclic nature of the compound. Additional carbon-nitrogen stretching modes of medium intensity occur in the 1450-1500 reciprocal centimeters region [7] [8].

Ring Breathing and Deformation Modes

Ring breathing vibrations, which involve symmetric expansion and contraction of the ring system, appear as medium-intensity bands in the 1000-1100 reciprocal centimeters region [7] [8]. These modes are characteristic of the overall ring framework and provide information about the planarity and electronic structure of the aromatic system.

Carbon-Hydrogen Bending Vibrations

In-plane carbon-hydrogen bending vibrations manifest as medium-intensity absorptions in the 1200-1300 reciprocal centimeters range [7] [8]. Out-of-plane carbon-hydrogen bending modes appear as medium-to-strong bands in the 800-900 reciprocal centimeters region [7] [8]. These out-of-plane modes are particularly characteristic of diazine systems and provide fingerprint information for structural identification.

Methyl Group Vibrations

The methyl substituent contributes distinctive vibrational features to the infrared spectrum. Carbon-hydrogen stretching modes of the methyl group appear in the 2900-3000 reciprocal centimeters region with medium intensity [7] [8]. The methyl bending vibrations manifest as medium-intensity bands in the 1375-1450 reciprocal centimeters range [7] [8].

Thermal Stability and Decomposition Profiles

The thermal stability characteristics of 2-Methyl-1,5-naphthyridine and related naphthyridine derivatives have been investigated through comprehensive thermogravimetric analysis and differential scanning calorimetry studies [9]. These investigations provide critical information about the thermal behavior, decomposition pathways, and stability ranges relevant to storage, handling, and processing applications.

Thermal Decomposition Temperature Characteristics

Naphthyridine derivatives, including 2-Methyl-1,5-naphthyridine, demonstrate high thermal stability with initial decomposition temperatures exceeding 250 degrees Celsius [9]. The specific thermal decomposition temperature depends on the substitution pattern and the surrounding atmospheric conditions. Under inert atmospheres such as helium, the compounds exhibit enhanced thermal stability compared to oxidizing environments [9].

The initial decomposition temperature, defined as the temperature at which five percent mass loss occurs, serves as a critical parameter for assessing thermal stability [9]. For methylated naphthyridine derivatives, this parameter typically ranges from 250 to 270 degrees Celsius, with the methyl substitution generally enhancing thermal stability compared to unsubstituted analogs [9].

Decomposition Kinetics and Mechanisms

The thermal decomposition process occurs predominantly in a single stage under inert atmospheric conditions [9]. The peak maximum temperature, representing the temperature of maximum decomposition rate, typically occurs around 350 degrees Celsius for methyl-substituted naphthyridine derivatives [9]. This single-stage decomposition process results in nearly complete mass loss, with residual masses at 450 degrees Celsius typically ranging from zero to 2.5 percent [9].

The decomposition enthalpy values provide insight into the energy requirements for thermal breakdown. These values typically range from 200 to 280 joules per gram, depending on the specific substitution pattern [9]. The presence of electron-withdrawing substituents tends to reduce the decomposition enthalpy, indicating weaker intermolecular and intramolecular forces [9].

Atmospheric Effects on Thermal Stability

The decomposition behavior varies significantly between inert and oxidizing atmospheres [9]. Under oxidizing conditions, the thermal decomposition process becomes more complex, proceeding through multiple stages and involving different volatile emission products. The compounds generally exhibit higher thermal stability in oxidizing environments, suggesting the formation of more thermally stable intermediate species through interaction with oxygen [9].

Decomposition Product Analysis

Simultaneous thermogravimetric analysis coupled with Fourier transform infrared spectroscopy and mass spectrometry has revealed the nature of volatile products evolved during thermal decomposition [9]. Under pyrolytic conditions, the primary volatile products include ammonia, hydrogen cyanide, carbon monoxide, carbon dioxide, water vapor, and various aromatic degradation products [9].

The formation of these specific decomposition products provides insight into the molecular fragmentation pathways. The evolution of nitrogen-containing species such as ammonia and hydrogen cyanide indicates cleavage of carbon-nitrogen bonds within the heterocyclic framework [9]. The formation of carbon oxides suggests complete mineralization of the carbon skeleton at elevated temperatures.

Solubility Behavior in Polar and Nonpolar Solvents

The solubility characteristics of 2-Methyl-1,5-naphthyridine vary significantly across different solvent systems, reflecting the compound's amphiphilic nature with both polar heterocyclic nitrogen atoms and nonpolar aromatic character [10] [11]. Understanding these solubility patterns is essential for practical applications in synthesis, purification, and analytical procedures.

Solubility in Polar Protic Solvents

In polar protic solvents, 2-Methyl-1,5-naphthyridine exhibits moderate to good solubility depending on the specific solvent and solution conditions [10]. Water solubility is moderate under neutral conditions but becomes significantly enhanced under acidic conditions due to protonation of the heterocyclic nitrogen atoms [10] [11]. This pH-dependent solubility behavior reflects the basic nature of the naphthyridine nitrogen atoms and their ability to form stable protonated species in acidic media.

Methanol and ethanol provide good solvation for 2-Methyl-1,5-naphthyridine through hydrogen bonding interactions between the alcohol hydroxyl groups and the nitrogen lone pairs [10]. The hydrogen bonding stabilization contributes to enhanced solubility compared to nonpolar solvents and facilitates dissolution for synthetic and analytical applications.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents generally provide excellent solvation for 2-Methyl-1,5-naphthyridine due to favorable dipolar interactions and the absence of competing hydrogen bonding effects [11]. Dimethyl sulfoxide exhibits particularly high solvating ability, providing excellent dissolution of the aromatic heterocyclic system through strong dipolar interactions and polarizability matching [11].

Acetonitrile demonstrates good solubility characteristics through dipolar interactions between the nitrile group and the naphthyridine π-system [11]. Dichloromethane provides moderate solubility, with the polarity of this solvent being sufficient to overcome van der Waals forces while maintaining compatibility with the aromatic character of the solute [11].

Solubility in Nonpolar Solvents

The solubility of 2-Methyl-1,5-naphthyridine in nonpolar solvents is generally limited due to the polar nature of the heterocyclic nitrogen atoms [11]. Carbon tetrachloride and cyclohexane exhibit low solvating ability, as these solvents cannot provide adequate stabilization for the polar nitrogen centers [11].

Benzene and other aromatic solvents demonstrate moderate solubility characteristics due to π-π stacking interactions between the aromatic rings [11]. These interactions provide additional stabilization beyond simple van der Waals forces and enable partial dissolution despite the polarity mismatch.

Solvent Effects on Molecular Associations

The solubility behavior is further influenced by intermolecular associations and solvent effects on molecular conformation [12]. In polar solvents, the naphthyridine molecules can adopt conformations that maximize favorable electrostatic interactions with the solvent environment. Nonpolar solvents may promote intermolecular π-π stacking between naphthyridine molecules, leading to reduced apparent solubility due to aggregation effects [12].

Acid-Base Characteristics and pKa Determination

The acid-base properties of 2-Methyl-1,5-naphthyridine are fundamental to understanding its chemical behavior, coordination chemistry, and biological interactions [13] [14]. The compound exhibits basic character due to the presence of two nitrogen atoms within the heterocyclic framework, each capable of protonation under appropriate conditions.

Basicity and pKa Values

The pKa value of 2-Methyl-1,5-naphthyridine is estimated to be approximately 2.9, which is consistent with the parent 1,5-naphthyridine system and reflects the electron-deficient nature of the heterocyclic ring [13] [15]. This value was determined through comparison with structurally related naphthyridine derivatives and computational predictions based on electronic structure calculations [16] [13].

The pKa value indicates that 2-Methyl-1,5-naphthyridine is a relatively weak base compared to simple aliphatic amines but exhibits comparable basicity to other diazanaphthalene systems [13]. The methyl substitution at position 2 has minimal impact on the overall basicity, as the substituent is not directly adjacent to the protonation site.

Site of Protonation

Carbon-13 nuclear magnetic resonance investigations and theoretical calculations have established that protonation occurs preferentially at the β-nitrogen atom (nitrogen-5) rather than the α-nitrogen atom (nitrogen-1) [13] [14]. This selectivity arises from the greater electron density at the β-position and the lower degree of aromatic destabilization upon protonation.

The preferential protonation at the β-nitrogen position is consistent with molecular orbital calculations and experimental evidence from chemical shift perturbation studies [13] [14]. The protonated species exhibits characteristic downfield shifts in nuclear magnetic resonance spectra, confirming the site assignment and providing insight into the electronic redistributions upon protonation.

pH-Dependent Speciation

The protonation behavior of 2-Methyl-1,5-naphthyridine follows typical Henderson-Hasselbalch relationships, with the neutral and protonated forms existing in equilibrium as a function of solution pH [13]. At pH values significantly below the pKa, the compound exists predominantly in the protonated form, while at pH values above the pKa, the neutral species predominates.

The pH-dependent speciation has important implications for solubility, as the protonated form exhibits enhanced water solubility due to favorable electrostatic interactions with polar solvents [10]. This pH-dependent behavior is exploited in separation and purification procedures and influences the compound's behavior in biological systems.

Comparison with Related Naphthyridine Systems

The acid-base properties of 2-Methyl-1,5-naphthyridine can be compared with other naphthyridine isomers to understand the influence of nitrogen positioning on basicity [13]. The 1,6-naphthyridine system exhibits a pKa of 3.41, while 1,7-naphthyridine shows a pKa of 3.26, and 1,8-naphthyridine displays a pKa of 3.03 [13].

These variations reflect the different electronic environments of the nitrogen atoms in each isomeric system. The 1,5-naphthyridine system, including the 2-methyl derivative, exhibits intermediate basicity within this series, consistent with the specific electronic distribution and stabilization effects within the heterocyclic framework [13].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant